N-Carbamoyl-5-phenylpenta-2,4-dienamide
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Overview
Description
N-Carbamoyl-5-phenylpenta-2,4-dienamide is an organic compound with the molecular formula C12H12N2O It is a conjugated diene, which means it contains alternating double and single bonds between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-5-phenylpenta-2,4-dienamide can be achieved through a stereoselective one-pot synthesis method. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Carbamoyl-5-phenylpenta-2,4-dienamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of biologically active compounds and functional materials.
Industry: Used in the production of materials with specific fluorescence properties, making it valuable in the development of sensors and imaging agents.
Mechanism of Action
The mechanism by which N-Carbamoyl-5-phenylpenta-2,4-dienamide exerts its effects involves its interaction with molecular targets and pathways. The conjugated diene structure allows it to participate in various biochemical reactions, potentially interacting with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pellitorine: Found in Piper nigrum, known for its antibacterial and anticancer activities.
Piperovatine: Found in Piper piscatorum, exhibits anti-inflammatory and antifungal activities.
Trichostatin A: Isolated from Streptomyces hygroscopicus, known for its antifungal properties.
Uniqueness
N-Carbamoyl-5-phenylpenta-2,4-dienamide is unique due to its specific conjugated diene structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
CAS No. |
62879-68-9 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-carbamoyl-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C12H12N2O2/c13-12(16)14-11(15)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H3,13,14,15,16) |
InChI Key |
XPZKCSDOUUCKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)NC(=O)N |
Origin of Product |
United States |
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